5-Hydroxyisophthaloyl dichloride

Description

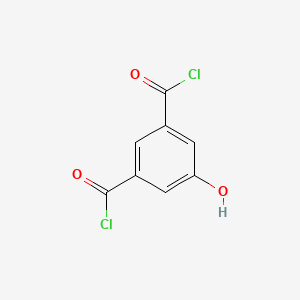

5-Hydroxyisophthaloyl dichloride (CAS: Not explicitly provided; synonyms include 5-amino-2,4,6-triiodoisophthaloyl dichloride derivatives) is a meta-substituted aromatic diacid chloride characterized by a hydroxyl (-OH) group at the 5-position of the benzene ring and two reactive acyl chloride (-COCl) groups at the 1- and 3-positions. This compound is primarily utilized in organic synthesis, particularly for constructing macrocyclic frameworks such as cyclophanes and piperazinophanes . Its hydroxyl group enhances hydrogen-bonding capabilities, making it valuable in supramolecular chemistry for host-guest interactions .

Properties

CAS No. |

61842-44-2 |

|---|---|

Molecular Formula |

C8H4Cl2O3 |

Molecular Weight |

219.02 g/mol |

IUPAC Name |

5-hydroxybenzene-1,3-dicarbonyl chloride |

InChI |

InChI=1S/C8H4Cl2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H |

InChI Key |

PVOFLWDXEXGWNT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1C(=O)Cl)O)C(=O)Cl |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)O)C(=O)Cl |

Other CAS No. |

61842-44-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aromatic Diacid Chlorides

| Compound | Substituents | Yield in Precyclophane Synthesis | Functional Features |

|---|---|---|---|

| Phthaloyl dichloride | None (ortho positions) | 56% | High reactivity, no H-bonding |

| Isophthaloyl dichloride | None (meta positions) | 65% | Meta substitution, no H-bonding |

| Terephthaloyl dichloride | None (para positions) | 59% | Para substitution, no H-bonding |

| This compound | Hydroxyl (meta) | 71% | H-bonding, enhanced solubility |

| Pyridine-2,6-dicarbonyl dichloride | Nitrogen atoms | 67% | Electron-withdrawing, coordination sites |

| Thiophene-2,5-dicarbonyl dichloride | Sulfur atoms | 78% | Electron-rich, π-interactions |

Key Observations:

Reactivity and Yield: this compound exhibits a higher yield (71%) in precyclophane synthesis compared to non-hydroxylated analogs like phthaloyl (56%) and terephthaloyl dichlorides (59%) . Thiophene-2,5-dicarbonyl dichloride achieves the highest yield (78%), likely due to sulfur’s electron-rich nature, which facilitates π-π interactions and stabilizes transition states .

Functional Group Influence: The hydroxyl group in this compound introduces hydrogen-bonding sites, enabling the design of macrocycles with tailored host-guest binding properties. In contrast, pyridine-2,6-dicarbonyl dichloride provides nitrogen coordination sites for metal complexation, and thiophene derivatives enable π-stacking interactions . Non-hydroxylated analogs (e.g., isophthaloyl dichloride) lack these secondary interactions, limiting their utility in applications requiring molecular recognition.

Electronic Effects: Electron-withdrawing groups (e.g., pyridine’s nitrogen) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.